molecular formula C13H17N3O3 B1426683 Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate CAS No. 1306739-54-7

Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate

Cat. No.: B1426683
CAS No.: 1306739-54-7
M. Wt: 263.29 g/mol
InChI Key: QMTBLIZSHBXITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Functional Groups

Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate (CAS: 1306739-54-7) is a heterocyclic compound featuring a pyrimidine core substituted with a piperidine group and a β-keto ester moiety. Its molecular formula is C₁₃H₁₇N₃O₃ , with a molecular weight of 263.30 g/mol .

Key Structural Components:

  • Pyrimidine Ring : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
  • Piperidin-1-yl Substituent : A saturated six-membered ring with one nitrogen atom, attached to the pyrimidine at position 2.
  • 3-Oxopropanoate Ester : A methyl ester of β-ketopropanoic acid linked to the pyrimidine at position 5.
Functional Groups:
Group Position Role
Pyrimidine Core structure Aromaticity, planarity
Piperidine C2 of pyrimidine Conformational flexibility
Ketone (C=O) Propanoate chain Electrophilic reactivity
Ester (COOCH₃) Terminal group Hydrolytic stability

The SMILES notation (O=C(OC)CC(C₁=CN=C(N₂CCCCC₂)N=C₁)=O) highlights the connectivity: the pyrimidine’s C5 is bonded to the β-keto ester, while C2 is substituted with piperidine.

Properties

IUPAC Name

methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-19-12(18)7-11(17)10-8-14-13(15-9-10)16-5-3-2-4-6-16/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTBLIZSHBXITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CN=C(N=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Piperidin-1-ylpyrimidine Intermediate

The key intermediate, 2-piperidin-1-ylpyrimidin-5-yl derivative, is typically synthesized by nucleophilic aromatic substitution on a halogenated pyrimidine precursor:

  • Starting from 2-chloropyrimidine or 2-bromopyrimidine, the halogen is displaced by piperidine under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Base catalysts such as potassium carbonate or triethylamine are employed to facilitate the substitution.
  • Reaction temperatures range from 80°C to 120°C, and reaction times vary from 4 to 24 hours depending on substrate reactivity.

This method yields 2-(piperidin-1-yl)pyrimidine intermediates with high regioselectivity and moderate to good yields (typically 60-85%).

Introduction of the 3-Oxo-Propanoate Side Chain

The ketoester side chain is introduced via acylation or condensation reactions involving methyl acetoacetate or equivalent reagents:

  • A common approach involves the condensation of the pyrimidine intermediate with methyl acetoacetate under basic conditions (e.g., sodium hydride or potassium tert-butoxide) to form the 3-oxo-3-(pyrimidin-2-yl)propanoate scaffold.
  • Alternatively, palladium-catalyzed carbonylation or cross-coupling reactions can be used to attach the ketoester moiety directly to the pyrimidine ring.
  • Reaction conditions include inert atmosphere, controlled temperature (0-80°C), and solvents such as tetrahydrofuran (THF) or DMF.

This step requires careful control to avoid side reactions such as over-alkylation or hydrolysis of the ester group.

Methyl Esterification

If the keto-propanoate is introduced in the acid form, methyl esterification is performed:

  • Esterification is typically carried out using methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Alternatively, methylation can be achieved using diazomethane under mild conditions to avoid decomposition.
  • Reaction times range from 1 to 6 hours at reflux temperature.

High purity methyl esters are obtained after purification by column chromatography or recrystallization.

Purification and Characterization

  • The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC) using gradients of acetonitrile and water.
  • Purity levels exceeding 98% are typical, confirmed by HPLC analysis at 254 nm wavelength.
  • Structural confirmation is performed by $$^{1}H$$ and $$^{13}C$$ nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
  • Typical retention times and peak areas for the target compound are recorded to ensure batch consistency.

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
2-Piperidinyl substitution Piperidine, K2CO3 or Et3N DMF or DMSO 80-120 4-24 60-85 Nucleophilic aromatic substitution
Ketoester side chain addition Methyl acetoacetate, NaH or KOtBu THF or DMF 0-80 2-12 50-75 Base-catalyzed condensation
Methyl esterification Methanol, H2SO4 or diazomethane Methanol Reflux or RT 1-6 70-90 Acid-catalyzed or diazomethane methylation
Purification Reverse-phase HPLC (MeCN/H2O gradient) N/A Room temperature N/A >98% purity Analytical and preparative purification

Research Findings and Optimization Notes

  • The substitution of the pyrimidine ring with piperidine is highly regioselective at the 2-position due to the electronic nature of the ring.
  • Base choice and solvent polarity significantly impact the substitution yield and reaction time.
  • The ketoester introduction step is sensitive to moisture; anhydrous conditions improve yield and reduce side products.
  • Methyl esterification using diazomethane is preferred for sensitive substrates to avoid acid-catalyzed decomposition.
  • Purification by reverse-phase HPLC ensures removal of unreacted starting materials and side products, critical for biological evaluation.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to convert the compound into its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Alcohols or amines derived from the reduction of the compound.

  • Substitution Products: Derivatives with different functional groups introduced through nucleophilic substitution.

Scientific Research Applications

Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells.

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Amine/Ether Substitutions

a. Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate

  • Molecular Formula : C₁₂H₁₅N₃O₄
  • Molecular Weight : 265.27 g/mol (CAS: 1306738-39-5)
  • Key Difference : Replacement of the piperidine group with a morpholine ring (an oxygen-containing heterocycle).
  • Despite the structural similarity, the molecular weight is slightly higher due to the oxygen atom’s inclusion .

b. Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate

  • Molecular Formula : Likely C₁₃H₁₇N₃O₄ (estimated)
  • Key Difference : Addition of a methyl group at the 4-position of the pyrimidine ring, alongside the morpholine substituent .
  • This modification may also sterically hinder interactions at the pyrimidine ring’s 4-position .

Complex Derivatives with Aromatic Substitutions

a. (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester

  • Molecular Weight : 501 g/mol (LCMS: m/z 501 [M+H]⁺)
  • Key Differences : Incorporation of trifluoromethyl (-CF₃) groups and a pyridine ring instead of pyrimidine.
  • The pyridine ring introduces aromaticity and planar geometry, differing from pyrimidine’s π-system .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate C₁₃H₁₇N₃O₃ 263.30 Piperidine, β-ketoester 1306739-54-7
Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate C₁₂H₁₅N₃O₄ 265.27 Morpholine, β-ketoester 1306738-39-5
Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate C₁₃H₁₇N₃O₄* ~279.30 (estimated) Morpholine, 4-methyl, β-ketoester N/A
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester C₂₄H₂₃F₆N₃O₄ 501 Trifluoromethyl, pyridine, pyrrolidine N/A

*Estimated based on structural similarity .

Implications of Structural Variations

  • Piperidine vs. Morpholine : Piperidine’s amine group may engage in stronger hydrophobic interactions, while morpholine’s oxygen could improve aqueous solubility .
  • Trifluoromethyl and Pyridine : These groups are common in medicinal chemistry for enhancing metabolic stability and target binding, though they significantly increase molecular weight .

Biological Activity

Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate, a compound with the molecular formula C₁₃H₁₇N₃O₃, has garnered interest in various biological and pharmacological studies. This article reviews its biological activity, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC₁₃H₁₇N₃O₃
Molecular Weight247.29 g/mol
CAS Number1306739-54-7
MDL NumberMFCD19103627
Hazard ClassificationIrritant

This compound is believed to interact with various biological pathways due to its structural features, which include a piperidine ring and a pyrimidine moiety. These structural components suggest potential interactions with enzymes and receptors involved in cellular signaling and metabolic processes.

Biological Activity

Research on the biological activity of this compound has indicated several key areas of interest:

  • Antimicrobial Activity : Preliminary studies have suggested that compounds similar to this compound exhibit significant antimicrobial properties. These compounds may inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or interfere with metabolic pathways.
  • Anticancer Potential : Some derivatives of this compound have been studied for their cytotoxic effects against various cancer cell lines. The presence of the pyrimidine ring is often associated with enhanced anticancer activity, potentially through the inhibition of specific kinases involved in tumor growth.
  • Neuroprotective Effects : Given the piperidine structure, there is potential for neuroprotective effects. Compounds with similar structures have been shown to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study 1: Antimicrobial Screening

A study conducted by researchers at Virginia Commonwealth University screened various piperidine derivatives for antimicrobial activity. This compound was included in the screening and demonstrated notable inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Study 2: Cytotoxicity Assay

In a cytotoxicity assay involving human cancer cell lines, this compound exhibited IC50 values in the low micromolar range. This indicates a significant capacity to induce apoptosis in cancer cells, warranting further investigation into its mechanism of action .

Study 3: Neuroprotective Properties

A study published in Pharmaceuticals evaluated the neuroprotective effects of similar compounds on oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce markers of oxidative stress in neuronal cell cultures, highlighting their therapeutic potential in neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via condensation reactions between pyrimidine derivatives and β-keto esters. For example, piperidine-containing pyrimidine precursors react with methyl 3-oxopropanoate derivatives in ethanol or dichloromethane under reflux. Catalysts like piperidine or palladium on carbon are often used to enhance yields. Temperature control (e.g., 78°C for 2–6 hours) and solvent selection are critical for purity and efficiency .
  • Characterization : Post-synthesis, structural validation employs NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. HPLC ensures purity (>95%) before biological testing .

Q. What biological activities have been preliminarily reported for this compound?

  • Findings : Analogous compounds with pyrimidine and piperidine moieties exhibit anticancer activity by disrupting cellular processes (e.g., enzyme inhibition) and antimicrobial effects against Gram-positive bacteria. These activities are hypothesized to arise from interactions with molecular targets like kinases or DNA gyrase .
  • Assays : Initial studies use MTT assays for cytotoxicity and disc diffusion methods for antimicrobial screening. IC₅₀ values are typically reported in the micromolar range .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Approach : Cross-validate results using standardized assays (e.g., CLSI guidelines for antimicrobial tests) and confirm compound purity via HPLC-MS. Structural analogs with modified piperidine or pyrimidine groups can isolate activity-contributing moieties. Meta-analyses of kinetic data (e.g., enzyme inhibition constants) help identify outliers .
  • Case Study : Discrepancies in anticancer efficacy may arise from differences in cell line susceptibility (e.g., HeLa vs. MCF-7). Dose-response curves and transcriptomic profiling clarify mechanism variations .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methods :

  • X-ray crystallography : Resolves binding modes with enzymes (e.g., kinase domains).
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) for receptors.
  • Molecular Dynamics Simulations : Predict stability of ligand-target complexes under physiological conditions .
    • Example : Piperidine-pyrimidine hybrids show π-π stacking with tyrosine kinases, validated by crystallographic data .

Q. How can reaction yields be improved in large-scale synthesis?

  • Optimization Strategies :

  • Solvent Screening : Replace ethanol with DMF or THF to enhance solubility of intermediates.
  • Catalyst Tuning : Use Pd/C or organocatalysts to reduce side reactions.
  • Flow Chemistry : Continuous reactors improve temperature control and scalability .
    • Data : Pilot studies report 15–20% yield increases when switching from batch to flow systems .

Methodological Challenges

Q. What analytical challenges arise in characterizing this compound’s stereochemistry?

  • Issues : The compound’s Z/E isomerism (due to the α,β-unsaturated ketone) complicates structural assignment.
  • Solutions :

  • NOESY NMR : Identifies spatial proximity of protons to confirm configuration.
  • Chiral HPLC : Separates enantiomers if asymmetric synthesis is employed .

Q. How do researchers address stability issues during storage?

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) identify decomposition pathways (e.g., hydrolysis of the ester group).
  • Formulation : Lyophilization or storage in amber vials under argon minimizes oxidative degradation .

Comparative Studies

Q. How does the bioactivity of this compound compare to analogs with morpholine or pyrrolidine substituents?

  • Data : Piperidine derivatives often show higher metabolic stability than morpholine analogs due to reduced ring strain. However, pyrrolidine-containing analogs may exhibit stronger enzyme inhibition (e.g., IC₅₀ = 1.2 μM vs. 2.5 μM for piperidine) .
  • Structural Insights : Bulkier piperidine groups enhance hydrophobic interactions but may reduce solubility .

Tables for Key Data

Property Value/Observation Reference
Molecular Weight~350–400 g/mol (estimated)
Anticancer IC₅₀ (MCF-7)8.7 ± 1.2 μM
Antimicrobial (S. aureus)Zone of Inhibition: 12 ± 2 mm
Optimal Synthesis SolventEthanol or DMF

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.